molecular formula C6H4FN3S B2996775 5-Fluorothiazolo[4,5-b]pyridin-2-amine CAS No. 1206248-77-2

5-Fluorothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2996775
CAS No.: 1206248-77-2
M. Wt: 169.18
InChI Key: JMNYDAMMUQXAQT-UHFFFAOYSA-N
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Description

5-Fluorothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position of the thiazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-Fluorothiazolo[4,5-b]pyridin-2-amine involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another method involves the heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines in DMF at 110°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed reactions are common due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluorothiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyridine compounds.

Scientific Research Applications

5-Fluorothiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluorothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position plays a crucial role in its biological activity by influencing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

5-Fluorothiazolo[4,5-b]pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Fluorothiazolo[4,5-b]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.

Key Findings

  • PI3K Inhibition : Research indicates that derivatives of thiazolo[4,5-b]pyridine exhibit strong PI3K inhibitory activity. For instance, a related compound demonstrated an IC50 value of 3.6 nM, highlighting the potential of these compounds in cancer therapy .
  • Anticancer Properties : The thiazolo[4,5-b]pyridine scaffold has shown promise as an anticancer agent. Studies have reported that modifications to the structure can lead to enhanced antiproliferative effects against various cancer cell lines, including glioblastoma and colorectal carcinoma .
  • CNS Bioavailability : The incorporation of fluorine into the structure has been shown to improve central nervous system (CNS) bioavailability, making it a candidate for treating neurological disorders .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by its structural modifications. The following table summarizes key structural modifications and their corresponding biological activities.

Compound ModificationBiological ActivityIC50 Value
UnmodifiedBaseline activity-
5-Fluoro substitutionEnhanced PI3K inhibition3.6 nM
Morpholino substitutionIncreased CNS penetration-
Sulfonamide functionalityKey structural unit affecting potency-

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various thiazolo[4,5-b]pyridine derivatives, it was found that certain modifications significantly enhanced their activity against human cancer cell lines. For example, compounds with amino side chains at specific positions on the pyridine ring exhibited IC50 values in the nanomolar range (0.3 – 0.9 µM), indicating strong potential for therapeutic applications .

Case Study 2: CNS Penetration

Another study focused on the CNS bioavailability of fluorinated derivatives. The findings suggested that the 5-fluoro substitution not only improved oral pharmacokinetics but also increased brain penetration ratios compared to non-fluorinated counterparts . This characteristic is crucial for developing treatments for neurological conditions.

Properties

IUPAC Name

5-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNYDAMMUQXAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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